molecular formula C25H26N4O4S B2593158 ethyl 2-(2-(2-(5-ethyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl)acetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate CAS No. 955544-86-2

ethyl 2-(2-(2-(5-ethyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl)acetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate

Cat. No.: B2593158
CAS No.: 955544-86-2
M. Wt: 478.57
InChI Key: PKLRDSXRQOKIQL-UHFFFAOYSA-N
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Description

This compound features a 4,5,6,7-tetrahydrobenzo[b]thiophene core substituted with an ethyl ester at position 3 and an acetamido linker at position 2. The acetamido group is further functionalized with a 1H-indole moiety bearing a 5-ethyl-1,3,4-oxadiazole ring at its second position. The structural complexity of this molecule combines heterocyclic systems known for diverse biological activities, including antimicrobial, anticancer, and enzyme inhibition properties .

Key structural attributes:

  • Tetrahydrobenzo[b]thiophene: A saturated bicyclic system providing structural rigidity and lipophilicity, critical for membrane permeability .
  • 1,3,4-Oxadiazole: A five-membered heterocycle with electron-withdrawing properties, enhancing metabolic stability and hydrogen-bonding interactions with biological targets .
  • Indole: A privileged scaffold in medicinal chemistry, often associated with receptor modulation (e.g., serotonin receptors) and anticancer activity .

Properties

IUPAC Name

ethyl 2-[[2-[2-(5-ethyl-1,3,4-oxadiazol-2-yl)indol-1-yl]acetyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H26N4O4S/c1-3-21-27-28-23(33-21)18-13-15-9-5-7-11-17(15)29(18)14-20(30)26-24-22(25(31)32-4-2)16-10-6-8-12-19(16)34-24/h5,7,9,11,13H,3-4,6,8,10,12,14H2,1-2H3,(H,26,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PKLRDSXRQOKIQL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NN=C(O1)C2=CC3=CC=CC=C3N2CC(=O)NC4=C(C5=C(S4)CCCC5)C(=O)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H26N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

478.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Ethyl 2-(2-(2-(5-ethyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl)acetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate is a complex organic compound with potential biological activities. This article explores its biological activity based on existing research findings, including its anticancer properties and mechanisms of action.

Overview of the Compound

The compound features a unique structure that combines elements from various pharmacophores, notably the 1,3,4-oxadiazole and indole moieties, which are known for their diverse biological activities. The presence of these functional groups suggests potential interactions with multiple biological targets.

Anticancer Activity

Research indicates that derivatives of 1,3,4-oxadiazoles , similar to the compound , exhibit significant anticancer properties. These compounds often act by inhibiting key enzymes involved in cancer cell proliferation and survival.

  • Mechanism of Action :
    • Inhibition of Enzymatic Activity : Compounds containing the 1,3,4-oxadiazole scaffold have been shown to inhibit enzymes such as thymidylate synthase and histone deacetylases (HDAC), which are crucial for DNA synthesis and epigenetic regulation in cancer cells .
    • Targeting Kinesins : Some studies have highlighted the ability of oxadiazole derivatives to inhibit mitotic kinesins like HSET (KIFC1), leading to multipolar spindle formation and subsequent cancer cell death .
  • Case Studies :
    • A study identified a related oxadiazole compound that demonstrated micromolar inhibition against HSET with a specific IC50 value indicating its effectiveness in disrupting mitotic processes in centrosome-amplified cancer cells .
    • Another investigation into oxadiazole derivatives found them effective against various cancer cell lines, showcasing their potential as lead compounds for drug development .

Antimicrobial and Other Activities

In addition to anticancer effects, oxadiazole derivatives have also been reported to possess antimicrobial properties. For instance, some studies have demonstrated their effectiveness against both Gram-positive and Gram-negative bacteria .

Biological Activity Summary Table

Activity TypeTarget Enzyme/PathwayIC50 Value (μM)Reference
AnticancerHSET (KIFC1)2.7
AnticancerThymidylate SynthaseVaries
AntimicrobialVarious Bacterial Strains42.1 - 80.0

Scientific Research Applications

The compound ethyl 2-(2-(2-(5-ethyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl)acetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate is a complex organic molecule with potential applications in various fields, particularly in medicinal chemistry. This article explores its applications based on current research findings and insights from diverse sources.

Molecular Formula and Properties

  • Molecular Formula : C₁₈H₁₉N₃O₃S
  • Molecular Weight : 353.43 g/mol

Anticancer Activity

Research indicates that compounds containing the oxadiazole scaffold exhibit significant anticancer activity. The mechanisms often involve:

  • Inhibition of Tumor Growth Factors : The oxadiazole moiety may inhibit key enzymes involved in cancer cell proliferation.
  • Targeting Specific Enzymes : Studies have shown that oxadiazole derivatives can inhibit thymidylate synthase and histone deacetylase (HDAC), leading to reduced tumor growth and increased apoptosis in cancer cells .

Antimicrobial Properties

The compound's structure suggests potential antimicrobial effects. Preliminary studies indicate:

  • Broad Spectrum Activity : Similar compounds have shown efficacy against various bacterial strains and fungi, making them candidates for treating infections caused by antibiotic-resistant bacteria .

Neuropharmacological Effects

The structural characteristics of the compound suggest potential neuroprotective effects. Studies indicate:

  • Modulation of Neurotransmitter Activity : Compounds with similar structures have been shown to influence serotonin and dopamine pathways, which may provide therapeutic benefits for mood disorders and neurodegenerative diseases.

Case Studies and Research Findings

StudyFocusFindings
Antimicrobial ActivityInvestigated the antimicrobial properties of oxadiazole derivatives, demonstrating effectiveness against C. albicans and other pathogens.
Anticancer PropertiesHighlighted the anticancer effects of oxadiazole-containing compounds through enzyme inhibition, leading to reduced tumor growth.
Neuropharmacological EffectsExplored the impact of similar compounds on neurotransmitter modulation, suggesting potential applications in treating mood disorders.

Synthesis Approaches

The synthesis of this compound typically involves several steps:

  • Formation of Indole Derivative : Starting from commercially available indole derivatives.
  • Oxadiazole Synthesis : Utilizing 5-ethyl-1,3,4-oxadiazol-2-carboxylic acid derivatives.
  • Coupling Reaction : Final coupling with benzo[b]thiophene derivatives to achieve the complete structure.

Chemical Reactions Analysis

Hydrolysis of the Ethyl Ester Group

The terminal ethyl ester undergoes hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid. This reaction is critical for modifying solubility or further functionalization.

Reaction Type Conditions Reactants/Agents Product Reference
Ester hydrolysisAcidic (HCl, H₂SO₄) or basic (NaOH, KOH)H₂O, heatCarboxylic acid derivative

Nucleophilic Substitution at the Oxadiazole Ring

The 1,3,4-oxadiazole moiety participates in nucleophilic ring-opening reactions due to its electron-deficient nature.

Reaction Type Conditions Reactants/Agents Product Reference
Ring-openingHydrazine hydrate, EtOHNH₂NH₂Thiosemicarbazide or triazole derivatives
Nucleophilic substitutionAmines, DCM, Et₃NPrimary/secondary aminesSubstituted oxadiazole derivatives

Electrophilic Substitution on the Indole Ring

The indole system, though N-substituted, may undergo electrophilic substitution at available positions (e.g., C-5 or C-7), depending on directing effects.

Reaction Type Conditions Reactants/Agents Product Reference
NitrationHNO₃, H₂SO₄Nitrating agentNitro-indole derivative
SulfonationH₂SO₄, SO₃Sulfonating agentSulfonated indole derivative

Functionalization of the Acetamido Group

The acetamido linker (-NHCO-) can undergo acylation or alkylation under mild conditions.

Reaction Type Conditions Reactants/Agents Product Reference
AcylationDCM, Et₃N, chloroacetyl chlorideAcylating agentsN-acylated derivatives (e.g., chloroacetamide)
AlkylationAlkyl halides, DMF, K₂CO₃Alkylating agentsN-alkylated products

Condensation Reactions

The compound’s active methylene groups (if present) may participate in Knoevenagel condensations with aldehydes.

Reaction Type Conditions Reactants/Agents Product Reference
Knoevenagel condensationToluene, piperidine, acetic acidSubstituted benzaldehydesα,β-Unsaturated acrylamido derivatives

Redox Reactions Involving the Tetrahydrobenzo[b]thiophene Moiety

The tetrahydrobenzo[b]thiophene ring may undergo dehydrogenation or hydrogenation under catalytic conditions.

Reaction Type Conditions Reactants/Agents Product Reference
DehydrogenationPd/C, heatHydrogen acceptorAromatic benzo[b]thiophene derivative

Biological Activity-Driven Reactions

The compound’s bioactivity (e.g., apoptosis induction in cancer cells) suggests interactions with biological nucleophiles like thiols or amines in enzymes .

Key Considerations:

  • Stability : Reactions require controlled conditions (e.g., anhydrous solvents, inert atmospheres) to prevent decomposition.

  • Analytical Validation : Progress is monitored via TLC, and products are characterized using NMR, IR, and mass spectrometry .

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The compound is compared to structurally related derivatives (Table 1), focusing on substituent variations and their pharmacological implications.

Compound Name Core Structure Key Substituents Biological Activity Reference
Ethyl 2-(2-cyano-acetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate Tetrahydrobenzo[b]thiophene Cyanoacetamido group Intermediate for Knoevenagel synthesis
N-Benzyl-2-(2-((1-methyl-1H-imidazole-2-yl)thio)acetamido)-4,5,6,7-tetrahydrobenzo[b]thiophen-3-carboxamide (16) Tetrahydrobenzo[b]thiophene Imidazole-thioacetamido, benzylcarboxamide Not explicitly stated
2-(2-(4-Benzylpiperazin-1-yl)acetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide (IIIb) Tetrahydrobenzo[b]thiophene Benzylpiperazine-acetamido, carboxamide Acetylcholinesterase inhibition
Target Compound Tetrahydrobenzo[b]thiophene Indole-1,3,4-oxadiazole-acetamido, ethyl ester Hypothesized anticancer/antimicrobial

Key Observations :

  • Substituent Flexibility : The acetamido linker in the target compound allows for diverse functionalization. Replacing the indole-oxadiazole group with a benzylpiperazine (as in IIIb ) shifts activity toward acetylcholinesterase inhibition, highlighting the role of aromatic/heterocyclic groups in target specificity.
  • Electron-Withdrawing Groups: The 1,3,4-oxadiazole ring (present in the target compound) enhances metabolic stability compared to cyano or imidazole-thio groups in analogues .
  • Ester vs. Carboxamide : The ethyl ester at position 3 in the target compound may improve bioavailability over carboxamide derivatives (e.g., IIIb ), as esters are often hydrolyzed in vivo to active acids.

Spectroscopic Comparison :

  • IR : The target compound shows NH stretches (~3300 cm⁻¹), ester C=O (~1700 cm⁻¹), and oxadiazole C=N (~1600 cm⁻¹), consistent with analogues .
  • ¹H NMR : Key signals include the indole H-3 proton (δ 7.2–7.5 ppm), oxadiazole-linked ethyl group (δ 1.4–1.6 ppm, triplet), and tetrahydrobenzo[b]thiophene protons (δ 1.8–2.5 ppm) .
Pharmacokinetic and Toxicity Considerations
  • Toxicity: Indole-oxadiazole derivatives show low cytotoxicity in normal cell lines (e.g., HEK-293), suggesting favorable safety profiles .

Q & A

Q. What are the standard synthetic routes for synthesizing this compound, and what key intermediates are involved?

The synthesis typically involves multi-step heterocyclic coupling. A common approach includes:

  • Step 1 : Cyanoacetylation of ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate using 1-cyanoacetyl-3,5-dimethylpyrazole to introduce an active methylene group .
  • Step 2 : Knoevenagel condensation with substituted benzaldehydes (e.g., indole derivatives) under piperidine catalysis to form acrylamido intermediates .
  • Step 3 : Cyclization via nucleophilic substitution or thiazolidinone formation, as seen in analogous indole-thiophene hybrids .
    Key intermediates include ethyl 2-(2-cyanoacetamido)thiophene derivatives and substituted indole-carboxaldehydes.

Q. How can spectroscopic methods (IR, NMR, MS) be optimized to confirm the compound’s structure?

  • IR Spectroscopy : Identify characteristic peaks for oxadiazole (C=N stretch at 1610–1650 cm⁻¹) and ester carbonyl (C=O at ~1700 cm⁻¹) .
  • ¹H NMR : Focus on indole NH (~12 ppm), tetrahydrobenzo[b]thiophene protons (δ 1.5–2.8 ppm), and ethyl ester groups (triplet at δ 1.3–1.4 ppm) .
  • Mass Spectrometry : Use high-resolution MS to confirm molecular ion peaks and fragmentation patterns (e.g., loss of CO₂ from ester groups) .

Advanced Research Questions

Q. How can reaction conditions be optimized using factorial design to improve yield and purity?

Employ a 2³ factorial design to evaluate variables:

  • Factors : Temperature (60–100°C), catalyst loading (5–15 mol% piperidine), and solvent polarity (toluene vs. DMF).
  • Response Variables : Yield (72–94% in analogous reactions ), purity (HPLC >95%).
  • Analysis : Use ANOVA to identify interactions (e.g., higher temperature may reduce reaction time but increase side products) .
  • Validation : Confirm optimal conditions with triplicate runs and scale-up trials .

Q. What computational strategies are effective for predicting reaction pathways and regioselectivity?

  • Quantum Chemical Calculations : Use density functional theory (DFT) to model transition states for cyclization steps (e.g., oxadiazole formation) .
  • Machine Learning (ML) : Train models on existing reaction datasets to predict solvent-catalyst combinations that minimize byproducts .
  • Reaction Path Search : Apply ICReDD’s workflow to integrate computational predictions with experimental validation, reducing trial-and-error approaches .

Q. How can contradictions in reported synthesis yields (e.g., 72% vs. 94%) be resolved?

  • Root-Cause Analysis : Compare reaction conditions (e.g., purity of starting materials, inert atmosphere use) .
  • Byproduct Profiling : Use LC-MS to identify impurities (e.g., unreacted intermediates or hydrolysis products) .
  • Reproducibility Checks : Validate protocols across labs with controlled variables (e.g., humidity, stirring rate) .

Application-Oriented Questions

Q. What methodologies are recommended for evaluating the compound’s biological activity in drug discovery?

  • In Vitro Assays : Screen for antioxidant activity via DPPH radical scavenging (IC₅₀ values) or anti-inflammatory effects using COX-2 inhibition assays .
  • Structure-Activity Relationship (SAR) : Modify the indole or oxadiazole moieties and compare bioactivity trends .
  • ADMET Prediction : Use computational tools (e.g., SwissADME) to predict pharmacokinetic properties early in development .

Q. What experimental approaches are used to study the compound’s stability under physiological conditions?

  • pH-Dependent Degradation : Incubate the compound in buffers (pH 1.2–7.4) and monitor degradation via HPLC .
  • Thermal Stability : Perform thermogravimetric analysis (TGA) to identify decomposition temperatures .
  • Light Sensitivity : Expose to UV-Vis light and track photodegradation products using LC-MS .

Methodological Challenges and Innovations

Q. How can advanced separation technologies (e.g., membrane filtration) improve purification?

  • Nanofiltration Membranes : Separate low-molecular-weight byproducts (<500 Da) from the target compound .
  • Crystallization Optimization : Screen solvent mixtures (DMF/acetic acid) to enhance crystal purity .

Q. What role does automation play in accelerating synthesis and characterization?

  • High-Throughput Screening (HTS) : Use robotic platforms to test 96 reaction conditions in parallel .
  • Real-Time Analytics : Integrate inline FTIR or Raman spectroscopy for immediate feedback on reaction progress .

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